3,5-Dichloro-4-(propan-2-yloxy)phenol
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Overview
Description
3,5-Dichloro-4-(propan-2-yloxy)phenol is an organic compound with the molecular formula C9H10Cl2O2 and a molecular weight of 221.08 g/mol It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a propan-2-yloxy group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(propan-2-yloxy)phenol typically involves the chlorination of 4-(propan-2-yloxy)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 5 positions of the phenol ring. The process may involve the use of chlorinating agents such as chlorine gas or thionyl chloride in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the phenolic group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dechlorinated phenols or modified phenolic compounds.
Substitution: Phenolic derivatives with substituted functional groups.
Scientific Research Applications
3,5-Dichloro-4-(propan-2-yloxy)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Cellular Membranes: Altering membrane permeability and affecting cellular processes.
Generating Reactive Oxygen Species: Inducing oxidative stress and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-hydroxyphenol: Lacks the propan-2-yloxy group, making it less hydrophobic.
4-(Propan-2-yloxy)phenol: Lacks the chlorine atoms, resulting in different reactivity and properties.
3,5-Dichlorophenol: Lacks the propan-2-yloxy group, affecting its solubility and biological activity.
Uniqueness
3,5-Dichloro-4-(propan-2-yloxy)phenol is unique due to the presence of both chlorine atoms and the propan-2-yloxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dichloro-4-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYPDYQGLVKKKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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